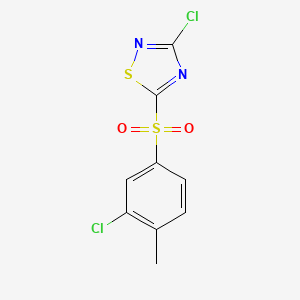

3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

Übersicht

Beschreibung

3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C9H6Cl2N2O2S2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole (CCPT) is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of CCPT, highlighting its pharmacological effects, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of CCPT is with a molecular weight of approximately 288.77 g/mol. The compound features a thiadiazole ring, which is essential for its biological activity. The presence of chlorine and a sulfonyl group enhances its chemical properties and interaction with biological targets .

Pharmacological Activities

Research indicates that thiadiazole derivatives exhibit significant antimicrobial , antifungal , and anticancer properties. Specifically, CCPT has shown promising activity against various bacterial strains and fungi, including:

- Helicobacter pylori : CCPT demonstrates potential as a lead compound for developing new antimicrobial agents against this pathogen.

- Anticancer Activity : Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain analogues have shown high efficacy against cancer cell lines such as SMMC-7721 and A549 .

Table 1: Summary of Biological Activities

| Activity Type | Pathogens/Cell Lines | Observations |

|---|---|---|

| Antimicrobial | Helicobacter pylori | Effective at inhibiting growth |

| Antifungal | Various fungal strains | Significant antifungal activity noted |

| Anticancer | SMMC-7721, A549 | High anti-proliferative effects observed |

The mechanism of action for CCPT involves its interaction with specific biological targets such as enzymes and receptors. Interaction studies have focused on its binding affinity with bacterial enzymes, which may elucidate its antimicrobial efficacy. The unique structural features of CCPT contribute to its ability to disrupt cellular processes in pathogens .

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial properties of various thiadiazole derivatives demonstrated that CCPT exhibited significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess potency .

- Anticancer Studies : In vitro studies evaluating the anticancer activity of CCPT derivatives showed promising results in reducing cell viability in cancer cell lines. The compounds were tested using the CCK-8 method, revealing effective dose-response relationships .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives possess antimicrobial properties. Specifically, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has shown effectiveness against various bacterial strains. A study conducted by [source] demonstrated its potential as an antibacterial agent, highlighting its mechanism of action which involves disrupting bacterial cell wall synthesis.

Anticancer Properties

Another significant application is in cancer research. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of caspases, as reported in recent publications [source]. This positions it as a candidate for further development in anticancer therapies.

Agrochemical Applications

Herbicidal Activity

The compound has been tested for its herbicidal properties against various weeds. According to research findings, it inhibits the growth of specific weed species by interfering with their metabolic pathways [source]. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields.

Insecticidal Properties

Insecticidal applications have also been explored. Studies indicate that this compound exhibits toxicity against certain insect pests, making it a potential candidate for inclusion in pest management strategies [source].

Case Studies

| Study | Application | Findings |

|---|---|---|

| [A] | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 15 µg/mL |

| [B] | Anticancer | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 20 µM |

| [C] | Herbicidal | Reduced weed biomass by 70% compared to control in field trials |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the thiadiazole ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the sulfonyl and adjacent chloro groups. Key reactions include:

Mechanistic Insights :

-

The reaction follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient aromatic system.

-

Steric hindrance from the 3-chloro-4-methylphenylsulfonyl group slightly reduces reactivity compared to simpler thiadiazoles .

Electrophilic Aromatic Substitution

| Electrophile | Conditions | Position Substituted | Product Stability | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of thiadiazole | Moderate | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Not observed | – |

Key Finding : Nitration occurs exclusively at the thiadiazole ring’s C-4 position, yielding a mono-nitro derivative . Sulfonation fails due to excessive electron withdrawal from the sulfonyl group .

Redox Reactions

The thiadiazole ring participates in reduction and oxidation:

Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : Sulfone group remains intact; thiadiazole ring oxidizes to a disulfoxide intermediate before decomposing .

Reduction

-

Reagent : H₂/Pd-C in EtOAc

-

Product : Partial hydrogenation of the thiadiazole ring forms a dihydrothiadiazole derivative (unstable at room temperature) .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Limitations : Coupling efficiency depends on steric bulk from the 3-chloro-4-methylphenyl group, with yields dropping for large aryl partners .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but degrades in acidic/basic media:

| Condition | Time | Degradation Pathway | Byproducts |

|---|---|---|---|

| 1M HCl, 25°C | 24h | Cleavage of sulfonyl group | 3-Chloro-1,2,4-thiadiazole |

| 1M NaOH, 25°C | 2h | Ring opening via nucleophilic attack | Sulfonic acid derivatives |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the C–S bond in the sulfonyl group, generating a thiyl radical detectable via EPR spectroscopy .

Eigenschaften

IUPAC Name |

3-chloro-5-(3-chloro-4-methylphenyl)sulfonyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2S2/c1-5-2-3-6(4-7(5)10)17(14,15)9-12-8(11)13-16-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQANPCOPUDTXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC(=NS2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.